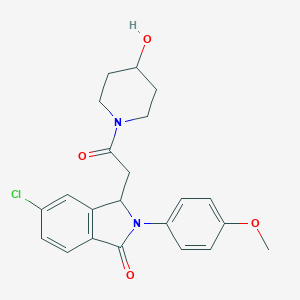
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Mechanism Of Action
The mechanism of action of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the inhibition of several key enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of monoamine oxidase (MAO), which is an enzyme that plays a key role in the breakdown of neurotransmitters in the brain.
Biochemical And Physiological Effects
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to have neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-cancer effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its well-established mechanism of action. This compound has been studied extensively, and its mechanism of action has been well-characterized. Additionally, this compound has been shown to have several biochemical and physiological effects, which make it a useful tool for studying various diseases and conditions.
One of the limitations of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. One area of research is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects, and further studies are needed to determine its potential use as a therapeutic agent.
Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential use as a therapeutic agent.
Finally, further studies are needed to determine the potential toxicity of this compound and to establish safe dosages for use in humans. Overall, 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis method of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the reaction of 6-chloro-2,3-dihydro-1H-isoindole-1,3-dione with 4-methoxybenzaldehyde in the presence of a base. The resulting product is then reacted with piperidine and acetic anhydride to yield 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has been used extensively in scientific research for its potential use as a therapeutic agent. This compound has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
CAS RN |
103255-64-7 |
|---|---|
Product Name |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol |
Molecular Formula |
C22H23ClN2O4 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
5-chloro-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C22H23ClN2O4/c1-29-17-5-3-15(4-6-17)25-20(13-21(27)24-10-8-16(26)9-11-24)19-12-14(23)2-7-18(19)22(25)28/h2-7,12,16,20,26H,8-11,13H2,1H3 |
InChI Key |
HEWPMOPWBVTFCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O |
synonyms |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)ac etyl)-4-piperidinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
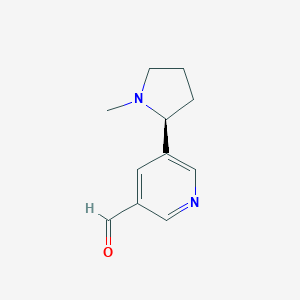
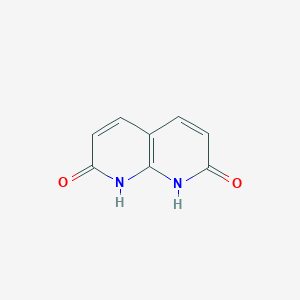
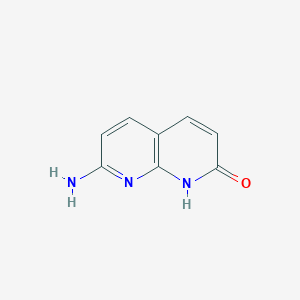
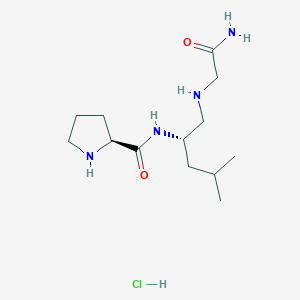
![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)

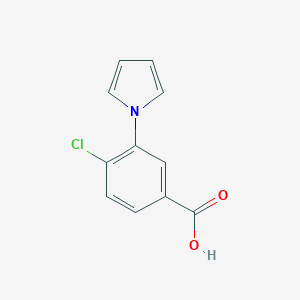
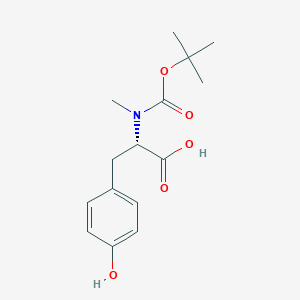
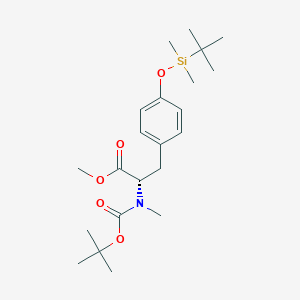
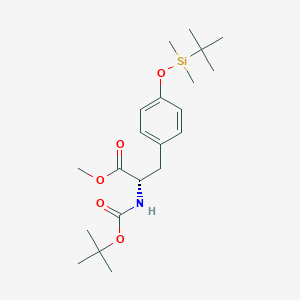
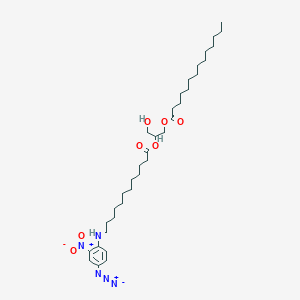
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)